2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester
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Overview
Description
2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and additional functional groups that contribute to its reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 2,7-dimethyl-3,6-diaminoxanthene with ethyl 2-cyano-3,3-dimethylacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound’s fluorescent properties make it useful for labeling and tracking biological molecules in cellular and molecular biology studies.
Mechanism of Action
The mechanism by which 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester exerts its effects is primarily related to its ability to absorb and emit light. The xanthene core allows for efficient absorption of light at specific wavelengths, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The compound can interact with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, allowing for specific labeling and detection .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene-based dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in fluorescence and reactivity.
Eosin: A brominated derivative of fluorescein with distinct applications in histology and microscopy.
Uniqueness
2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyano group, for example, enhances its electron-withdrawing capability, affecting its reactivity and fluorescence characteristics. This makes it particularly useful in applications requiring precise control over fluorescence and chemical behavior.
Properties
IUPAC Name |
ethyl 2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethylxanthen-9-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-6-31-24-15-26-22(13-18(24)4)29(17-30,21-12-10-9-11-20(21)28(33)34-8-3)23-14-19(5)25(32-7-2)16-27(23)35-26/h9-16,31-32H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGLRRZPCJNBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)(C#N)C4=CC=CC=C4C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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